molecular formula C6H15NO2 B6243415 2,2-dimethoxybutan-1-amine CAS No. 1432492-07-3

2,2-dimethoxybutan-1-amine

Cat. No. B6243415
CAS RN: 1432492-07-3
M. Wt: 133.2
InChI Key:
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Description

2,2-Dimethoxybutan-1-amine (DMB) is an organic compound of the amine class, with the molecular formula C4H11NO. It is a colorless liquid that is insoluble in water and slightly soluble in ethanol. It has a pungent odor and is mainly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. DMB is a versatile compound that can be used in a wide range of applications, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

2,2-dimethoxybutan-1-amine has several applications in scientific research. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorescent dyes and other fluorescent compounds. Additionally, it is used in the synthesis of peptides and other biochemicals.

Mechanism of Action

2,2-dimethoxybutan-1-amine is an organic compound that undergoes a variety of reactions. It undergoes an acid-catalyzed reaction with a tertiary amine to form a tertiary amine salt. It also undergoes a base-catalyzed reaction with an aldehyde or ketone to form an imine. Additionally, it can undergo a nucleophilic substitution reaction with a variety of nucleophiles, including halides, amines, and thiols.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it can be used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, which may have direct biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,2-dimethoxybutan-1-amine in lab experiments is its versatility. It can be used in a wide range of applications, including organic synthesis, drug discovery, and biochemistry. Additionally, it is relatively inexpensive and readily available. However, it is a volatile compound and should be handled with care.

Future Directions

In the future, 2,2-dimethoxybutan-1-amine could be used in the development of new drugs and agrochemicals. Additionally, it could be used in the synthesis of fluorescent compounds, peptides, and other biochemicals. It could also be used in the synthesis of novel materials, such as polymers and nanomaterials. Furthermore, it could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance. Finally, it could be used in the study of biochemical and physiological processes.

Synthesis Methods

2,2-dimethoxybutan-1-amine can be synthesized through a variety of methods, including the reaction of a tertiary amine with a diketone in the presence of a strong acid or base. The most commonly used method is the reaction of 2,2-dimethylpropanal with a tertiary amine, such as triethylamine, in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. This reaction produces this compound and a byproduct, 2,2-dimethylpropanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-dimethoxybutan-1-amine can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.", "Starting Materials": [ "2-methyl-2-butanone", "2-methoxyethanol", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "n-butyl lithium", "1-bromo-2-methoxybutane" ], "Reaction": [ "Step 1: Conversion of 2-methyl-2-butanone to 2-methoxy-2-methylbutane using 2-methoxyethanol and ammonium acetate as a catalyst.", "Step 2: Reduction of 2-methoxy-2-methylbutane to 2-methoxy-2-methylbutanol using sodium borohydride as a reducing agent.", "Step 3: Conversion of 2-methoxy-2-methylbutanol to 2-methoxy-2-methylbutyl chloride using hydrochloric acid.", "Step 4: Conversion of 2-methoxy-2-methylbutyl chloride to 2-methoxy-2-methylbutyl lithium using n-butyl lithium as a base.", "Step 5: Reaction of 2-methoxy-2-methylbutyl lithium with 1-bromo-2-methoxybutane to form 2,2-dimethoxybutane.", "Step 6: Conversion of 2,2-dimethoxybutane to 2,2-dimethoxybutan-1-amine using sodium hydroxide and ammonium chloride as catalysts." ] }

CAS RN

1432492-07-3

Molecular Formula

C6H15NO2

Molecular Weight

133.2

Purity

95

Origin of Product

United States

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